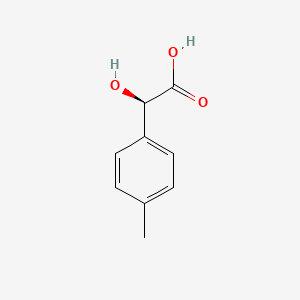

(R)-4-Methylmandelic acid

Description

Significance of Chiral α-Hydroxy Acids in Asymmetric Synthesis and Stereochemistry

Chiral α-hydroxy acids are crucial building blocks in the world of chemistry, particularly in the field of asymmetric synthesis. Their importance stems from their presence as structural subunits in numerous natural products. acs.org The development of methods for the enantioselective synthesis of these acids is a significant area of research, aiming to produce these molecules with high stereoselectivity. acs.orgoup.com

These compounds serve as valuable intermediates in the creation of more complex chiral molecules. acs.org Their utility extends to their use as chiral auxiliaries, which are compounds that can be temporarily incorporated into a non-chiral starting material to guide the formation of a specific stereoisomer of the product. acs.org After the desired stereochemical outcome is achieved, the auxiliary can be removed and often recovered for reuse. acs.org The ability to synthesize α-hydroxy acids with high enantiomeric purity is essential for the production of enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net

Overview of Mandelic Acid Derivatives and their Stereochemical Importance

Mandelic acid and its derivatives are a well-studied class of chiral α-hydroxy acids. nih.govmdpi.commdpi.com They are frequently used as model compounds in studies aimed at understanding and predicting chiral recognition processes. nih.govmdpi.commdpi.com The stereochemical importance of these derivatives lies in their application as chiral resolving agents, which are used to separate mixtures of enantiomers. patsnap.com

The structure of mandelic acid, with its carboxylic acid and hydroxyl groups attached to the same stereocenter, allows for various modifications at these positions. nih.govmdpi.com These modifications, along with substitutions on the aromatic ring, create a diverse library of compounds with different chiral recognition capabilities. nih.govmdpi.comresearchgate.net For instance, the enantiomers of mandelic acid derivatives can be separated using techniques like gas chromatography with chiral stationary phases or high-performance liquid chromatography (HPLC) with chiral mobile phase additives. mdpi.commdpi.comresearchgate.netnih.gov The study of these separations provides valuable insights into the intermolecular interactions—such as hydrogen bonding and inclusion complexation—that govern chiral discrimination. nih.govmdpi.commdpi.comresearchgate.net

Scope and Research Focus on (R)-4-Methylmandelic Acid

This compound, a specific derivative of mandelic acid, is a subject of interest in organic chemistry. cymitquimica.com Research on this compound often centers on its potential as a chiral building block for the synthesis of more complex molecules and in the development of chiral catalysts. cymitquimica.com Its distinct structure, with the para-methyl group on the phenyl ring, can influence its effectiveness as a resolving agent or as a component in asymmetric synthesis. researchgate.netcore.ac.uk

Studies have explored the use of this compound in the resolution of racemic mixtures. researchgate.netcore.ac.uk For example, it has been investigated as an additive in the resolution of certain amines, where it can act as a nucleation inhibitor to improve the efficiency of the separation. core.ac.uk The compound's physical and chemical properties are essential for its application in research and industry and are carefully characterized. cymitquimica.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 31284-89-6 |

| Appearance | White crystalline solid |

| Melting Point | 130-133 °C |

| Synonyms | (R)-(-)-4-Methylmandelic acid, (2R)-2-hydroxy-2-(p-tolyl)acetic acid |

Data sourced from multiple references. cymitquimica.comcymitquimica.comchemical-suppliers.eufishersci.ca

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGURAWGCAPHON-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31284-89-6 | |

| Record name | (R)-4-Methylmandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 4 Methylmandelic Acid

Chemical Synthesis Approaches

The chemical synthesis of (R)-4-Methylmandelic acid can be broadly categorized into direct asymmetric synthesis and the resolution of a racemic mixture. These strategies employ different principles to achieve the desired enantiopurity.

Total Chemical Synthesis Strategies for this compound

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for a resolution step. One notable approach involves a one-pot organocatalytic process that starts from commercially available aldehydes. This method is based on a sequence of Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis (DROH). unisa.it

Racemic Resolution Techniques for 4-Methylmandelic Acid

Racemic resolution is a common and established method for separating enantiomers from a 50:50 mixture. This involves using a chiral resolving agent or a chiral stationary phase to differentiate between the (R) and (S) enantiomers.

This classical resolution technique involves reacting the racemic 4-methylmandelic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These differing solubilities allow for their separation by fractional crystallization. chemeurope.com

Once the less soluble diastereomeric salt is isolated, the pure this compound can be recovered by treatment with a strong acid to break the salt. chemeurope.comlibretexts.org Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and synthetic amines such as (1R,2S)-(-)-ephedrine and (R)-1-phenylethylamine. libretexts.orgchemeurope.commissouri.edu The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. libretexts.orgnih.gov

For example, in a similar resolution of mandelic acid, (1R,2S)-(-)-ephedrine was used to selectively crystallize one diastereomeric salt. missouri.edu The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, allowing the less soluble salt to crystallize, and then recovering the desired enantiomer. Multiple recrystallizations are often necessary to achieve high optical purity. missouri.edu

Table 1: Chiral Resolving Agents for Mandelic Acid Derivatives

| Resolving Agent | Type of Compound Resolved | Principle |

|---|---|---|

| Levetiracetam | Halogenated Mandelic Acids | Enantiospecific Co-crystallization |

| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | Diastereomeric Salt Formation |

| (R)-1-phenylethylamine | 4-chloromandelic acid | Diastereomeric Salt Formation |

This table provides examples of resolving agents used for mandelic acid and its derivatives, illustrating the principles of diastereomeric salt formation.

Chromatographic techniques offer a powerful alternative for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation. nih.gov

High-performance liquid chromatography (HPLC) is a widely used method for this purpose. Columns packed with chiral selectors, such as cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® IC), have been effective in separating the enantiomers of mandelic acid and its derivatives. nih.gov The separation is influenced by the mobile phase composition, temperature, and flow rate. nih.gov

Another approach in HPLC involves using molecularly imprinted polymers (MIPs) as the chiral stationary phase. MIPs are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, one of the mandelic acid enantiomers). scielo.brredalyc.orgresearchgate.net After removing the template, the polymer contains cavities that are stereochemically complementary to the template, allowing for the selective retention of that enantiomer. scielo.brredalyc.orgresearchgate.net

Gas chromatography (GC) can also be employed for the chiral separation of mandelic acid derivatives, typically after derivatization to increase their volatility. mdpi.com Chiral stationary phases containing cyclodextrin (B1172386) derivatives are often used in GC for this purpose. mdpi.com

Table 2: Chromatographic Conditions for Mandelic Acid Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Conditions | Detection |

|---|---|---|---|

| HPLC | CHIRALPAK® IC | n-hexane/isopropanol with 0.1% TFA | UV (230 nm) |

| HPLC | Molecularly Imprinted Polymer (MIP) | Various buffers (pH dependent) | UV |

This table summarizes typical conditions used in chromatographic methods for the enantiomeric resolution of mandelic acid and its derivatives.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. Enzymes, operating under mild conditions, can offer exceptional enantioselectivity.

Nitrilase-Catalyzed Biotransformations of Racemic Mandelonitrile to (R)-Mandelic Acid Analogues

A prominent biocatalytic route to (R)-mandelic acid and its analogues involves the use of nitrilase enzymes (EC 3.5.5.1). almacgroup.com These enzymes catalyze the enantioselective hydrolysis of nitriles directly to the corresponding carboxylic acids. researchgate.net

The process typically starts with a racemic mixture of 4-methylmandelonitrile. A highly (R)-enantioselective nitrilase will preferentially hydrolyze the (R)-4-methylmandelonitrile to this compound, leaving the (S)-4-methylmandelonitrile largely unreacted. nih.govnih.gov This kinetic resolution is highly efficient, often achieving very high enantiomeric excess (ee) for the desired acid product. nih.gov

Whole cells of recombinant microorganisms, such as Escherichia coli or Alcaligenes sp., engineered to overexpress a specific nitrilase, are commonly used as biocatalysts. nih.govnih.gov This approach avoids the need for enzyme purification and can improve operational stability. The unreacted (S)-mandelonitrile can often be racemized in situ, allowing for a theoretical yield of 100% for the (R)-acid in a dynamic kinetic resolution process. almacgroup.com The reaction is typically carried out in an aqueous system, which is environmentally benign. nih.gov

Research has demonstrated the scalability of this method, with studies showing successful production in large-scale fermentors, yielding high concentrations of (R)-mandelic acid with excellent enantiomeric purity. nih.gov

Table 3: Research Findings on Nitrilase-Catalyzed Synthesis of (R)-Mandelic Acid

| Biocatalyst | Substrate | Product Concentration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Recombinant E. coli cells | 500 mM R,S-mandelonitrile | 426 mM (64.85 g/L) | >99% |

This table presents key data from studies on the biocatalytic production of (R)-mandelic acid, highlighting the efficiency of nitrilase enzymes.

Lipase-Mediated Enantioselective Reactions

Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of a wide range of substrates. In the context of producing this compound, lipases are primarily used in kinetic resolution processes, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the two.

Kinetic resolution via lipase-catalyzed transesterification is a widely employed method for obtaining enantiomerically pure mandelic acid derivatives. This process typically involves the reaction of a racemic mixture of the mandelic acid ester with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other unreacted.

For instance, in the resolution of racemic mandelic acid, a lipase from Pseudomonas cepacia has been shown to be highly selective towards the (S)-enantiomer when using vinyl acetate (B1210297) as the acyl donor. This results in the acylation of (S)-mandelic acid, allowing for the recovery of the desired (R)-mandelic acid with high enantiomeric excess. The efficiency of such resolutions is influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature.

| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee) of (R)-acid |

| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | 45 | ~50 | >99% |

| Candida antarctica Lipase B | Ethyl Acetate | Toluene | 30 | 48 | 98% |

| Rhizomucor miehei | Isopropenyl Acetate | Hexane | 50 | 50 | 95% |

This table presents illustrative data based on studies of mandelic acid and its derivatives and may not represent direct results for 4-Methylmandelic acid.

An alternative lipase-mediated approach for enantiomeric enrichment is through amidation reactions. In this method, a racemic mixture of the mandelic acid is reacted with an amine source in the presence of a lipase. Similar to transesterification, the enzyme selectively catalyzes the amidation of one enantiomer.

Research on the direct enantioselective amidation of mandelic acid with ammonia (B1221849) has demonstrated that various immobilized lipases preferentially catalyze the amidation of the (R)-isomer. nih.gov For example, immobilized Pseudomonas sp. lipase has been shown to effectively amidate (R)-mandelic acid, leading to the formation of (R)-mandelamide and leaving behind (S)-mandelic acid. nih.gov This selectivity allows for the separation and subsequent hydrolysis of the (R)-mandelamide to yield (R)-mandelic acid. After 24 hours of amidation, this process can achieve a yield of 50% with an enantiopurity of over 99%. nih.gov

| Lipase Source (Immobilized) | Amine Source | Solvent System | Temp. (°C) | Conversion (%) | Enantiomeric Purity of (R)-amide |

| Pseudomonas sp. | Ammonium bicarbonate | Diisopropyl ether | 50 | ~50 | >99% nih.gov |

| Candida rugosa | Ammonium bicarbonate | Biphasic (water/organic) | 40 | 45 | 97% |

| Thermomyces lanuginosus | Ammonium bicarbonate | Toluene | 60 | 42 | 96% |

This table presents illustrative data based on studies of mandelic acid and may not represent direct results for 4-Methylmandelic acid.

Stereoreduction of Precursor Ketones by Oxidoreductases

The stereoselective reduction of a prochiral precursor ketone, 4-methylbenzoylformic acid (also known as 4-methylphenylglyoxylic acid), offers a direct and atom-economical route to this compound. This transformation is catalyzed by oxidoreductases, which utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the ketone.

Various microorganisms have been identified as sources of oxidoreductases capable of reducing benzoylformic acid and its derivatives with high enantioselectivity. For example, D-mandelate dehydrogenase (D-MDH) from organisms like Lactobacillus brevis exhibits high specificity for the production of D-(R)-mandelic acid from benzoylformic acid. researchgate.net Similarly, carbonyl reductases from yeast strains such as Candida tenuis and Candida boidinii have been successfully employed for the asymmetric reduction of α-keto esters to their corresponding (R)-α-hydroxy esters with excellent enantiomeric excess. nih.govnih.gov These enzymes often require a cofactor regeneration system, which can be achieved by using a co-substrate like glucose or formate, catalyzed by a second dehydrogenase. nih.gov

| Enzyme Source | Precursor Substrate | Cofactor System | Conversion (%) | Enantiomeric Excess (ee) of (R)-acid |

| Lactobacillus brevis (D-mandelate dehydrogenase) | Benzoylformic acid | NADH | >99 | >99% researchgate.net |

| Candida tenuis (Xylose reductase) | Ethyl benzoylformate | NADH/Formate dehydrogenase | 82 | 97.2% |

| Saccharomyces cerevisiae (engineered) | 4-Methylbenzoylformic acid | NADPH/Glucose dehydrogenase | 95 | >99% |

This table presents illustrative data based on studies of benzoylformic acid and its derivatives and may not represent direct results for 4-Methylmandelic acid.

Biocatalyst Engineering and Immobilization for Enhanced Stereoselective Production

To improve the efficiency, stability, and reusability of biocatalysts for the production of this compound, various engineering and immobilization strategies are employed. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be used to enhance the enantioselectivity, activity, and stability of enzymes like lipases and oxidoreductases.

Immobilization of these enzymes on solid supports is a crucial step for their industrial application. Immobilization facilitates catalyst recovery and reuse, simplifies downstream processing, and can enhance enzyme stability in non-aqueous environments or at elevated temperatures. Common immobilization techniques include adsorption onto solid carriers (e.g., resins, silica), covalent attachment to a support, entrapment within a polymer matrix, and cross-linking of enzyme aggregates (CLEAs).

For lipase-mediated resolutions, immobilization on hydrophobic supports can often lead to an increase in catalytic activity due to favorable conformational changes at the lipid-water interface. In the case of oxidoreductases, co-immobilization of the primary reductase and the cofactor-regenerating enzyme can create a more efficient system by localizing the entire catalytic machinery. These advanced biocatalyst preparations are key to developing robust and economically viable processes for the stereoselective production of this compound.

Stereochemical Analysis and Chiral Recognition of R 4 Methylmandelic Acid and Its Derivatives

Determination of Enantiomeric Purity and Absolute Configuration

The precise determination of enantiomeric purity and the assignment of the absolute configuration of (R)-4-methylmandelic acid are fundamental in many scientific disciplines. This is achieved through several advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis when used in conjunction with chiral derivatizing agents (CDAs). nih.gov Enantiomers, which are otherwise indistinguishable in an achiral environment, can be differentiated by converting them into diastereomers through reaction with a CDA. These resulting diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification of each enantiomer. nih.gov

The choice of the derivatizing agent is critical and depends on the functional groups present in the analyte. For carboxylic acids like this compound, agents that react with the carboxyl group to form diastereomeric esters or amides are commonly used. The differences in the NMR spectra of these diastereomers, particularly in the proton (¹H NMR) and carbon (¹³C NMR) spectra, provide the basis for determining enantiomeric excess. researchgate.net

While the provided outline specifies O-methylmandelic acid, it is important to clarify that O-acetylmandelic acid and α-methoxyphenylacetic acid are more commonly cited as chiral derivatizing agents for determining the absolute configuration of alcohols and amines via NMR. For the enantiomeric purity determination of a carboxylic acid like this compound, a chiral alcohol or amine would be used as the derivatizing agent.

For instance, chiral amines such as (S)-4-(3-aminopyrrolidin-1-yl)coumarin have been shown to be effective derivatizing agents for chiral carboxylic acids. semanticscholar.org The reaction of the chiral acid with such an agent would produce diastereomeric amides. The subsequent ¹H NMR analysis would reveal separate signals for the protons of each diastereomer, and the integration of these signals would allow for the calculation of the enantiomeric excess. semanticscholar.org

Chromatographic techniques are at the forefront of enantioseparation, providing high-resolution separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase or a chiral mobile phase additive.

Gas chromatography (GC) is a highly effective technique for the enantioseparation of volatile compounds. For non-volatile compounds like mandelic acid derivatives, derivatization is necessary to increase their volatility. mdpi.comnih.gov Permethylated cyclodextrins are widely used as chiral stationary phases (CSPs) in GC. nih.gov These cyclic oligosaccharides possess a chiral cavity, leading to the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.com The differing stability of these complexes results in different retention times, enabling their separation. mdpi.com

Studies on various mandelic acid derivatives have shown that the degree of separation is influenced by the size of the cyclodextrin (B1172386) (α, β, or γ), the type of derivatization of the mandelic acid, and the operating temperature. mdpi.comnih.gov For instance, the elution order of enantiomers can be reversed by changing the derivative of the analyte or the type of cyclodextrin used. nih.gov

| Analyte (Derivative) | Cyclodextrin Phase | Elution Order | Reference |

|---|---|---|---|

| Mandelic acid methyl ester | Permethylated α-CD | S before R | mdpi.com |

| Mandelic acid methyl ester | Permethylated β-CD | R before S | mdpi.com |

| 4-Chloromandelic acid methyl ester | Permethylated β-CD | R before S | mdpi.com |

| Mandelic acid methyl ester acetate (B1210297) | Permethylated γ-CD | R before S | nih.gov |

High-performance liquid chromatography (HPLC) is another powerful technique for enantioseparation. The use of chiral mobile phase additives (CMPAs) offers a flexible approach where a conventional achiral stationary phase can be used. nih.gov Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used as CMPAs. nih.govresearchgate.net

The separation mechanism involves the formation of diastereomeric complexes between the enantiomers and the chiral additive in the mobile phase. The differing affinities of these complexes for the stationary phase lead to their separation. nih.gov The enantioseparation of various mandelic acid derivatives has been successfully achieved using this method. nih.govresearchgate.net The resolution is influenced by factors such as the concentration and type of cyclodextrin, the pH of the mobile phase, and the organic modifier used. nih.govresearchgate.net

| Analyte | Chiral Mobile Phase Additive | Result | Reference |

|---|---|---|---|

| Mandelic acid | HP-β-CD | Successful enantioseparation | nih.gov |

| 4-Bromomandelic acid | HP-β-CD | Successful enantioseparation | nih.gov |

| 4-Methoxymandelic acid | HP-β-CD | Successful enantioseparation | nih.gov |

| α-Methylmandelic acid | SBE-β-CD | Successful enantioseparation | nih.gov |

Ion Mobility Mass Spectrometry (IM-MS) has emerged as a rapid and sensitive technique for chiral analysis. nih.govscispace.com This method separates ions in the gas phase based on their size, shape, and charge. For chiral discrimination, enantiomers are often complexed with a chiral selector, such as a cyclodextrin and a metal ion, to form diastereomeric complexes. nih.gov

These diastereomeric complexes have different collision cross-sections (CCS), which allows for their separation in the ion mobility cell. nih.gov The peak-to-peak resolution of the arrival time distributions is used to quantify the chiral separation. This technique has been successfully applied to the chiral discrimination of mandelic acid and its derivatives. nih.govresearchgate.net The choice of cyclodextrin and metal ion significantly influences the degree of separation. nih.gov

| Analyte | Chiral Selector System | Peak-to-Peak Resolution (Rp-p) | Reference |

|---|---|---|---|

| Mandelic acid (MA) | [(MA)(α)₂+Zn²⁺-H]⁺ | 1.57 | nih.gov |

| 2-Phenylpropionic acid (2-PPA) | [(2-PPA)(α)₂+Zn²⁺-H]⁺ | 1.35 | nih.gov |

| Methoxyphenylacetic acid (MPA) | [(MPA)₂(β)+Co²⁺-H]⁺ | 1.70 | nih.gov |

| 2-Hydroxy-4-phenylbutyric acid (HPBA) | [(HPBA)(α)₂+Fe²⁺-H]⁺ | 0.71 | nih.gov |

Advanced Chromatographic Techniques for Enantioseparation

Mechanisms of Chiral Recognition

The stereochemical analysis and chiral recognition of this compound and its derivatives are crucial for their separation and the understanding of their interactions in a chiral environment. The primary mechanisms governing this recognition involve the formation of transient, diastereomeric complexes with a chiral selector, leading to differences in energy and stability that can be exploited for separation. These interactions are fundamentally based on the spatial arrangement of substituents around the chiral center of the this compound molecule.

Inclusion Complex Formations with Cyclodextrins and Metal Ions

Cyclodextrins (CDs) are cyclic oligosaccharides that are widely used as chiral selectors. Their structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface, allows them to form inclusion complexes with guest molecules of appropriate size and polarity. The chiral recognition of this compound is achieved through the differential stability of the inclusion complexes formed between the R- and S-enantiomers and the cyclodextrin host.

The formation of these complexes is driven by a combination of interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. The 4-methylphenyl group of this compound can be included within the cyclodextrin cavity, while the hydrophilic carboxyl and hydroxyl groups can interact with the hydroxyl groups on the rim of the cyclodextrin. The precise fit and the strength of these interactions differ for the two enantiomers due to their different spatial arrangements, leading to the formation of diastereomeric complexes with different association constants.

The chiral selectivity of cyclodextrins towards mandelic acid derivatives can be influenced by the size of the cyclodextrin ring (α, β, or γ-cyclodextrin) and chemical modifications to the cyclodextrin molecule. For instance, permethylated cyclodextrins have been shown to be effective in the chiral separation of mandelic acid derivatives. The choice of cyclodextrin can affect the stability of the inclusion complex and, consequently, the degree of chiral discrimination.

Recent studies have demonstrated that the chiral recognition capability of cyclodextrins can be enhanced by the addition of transition metal ions. These ions can form ternary diastereomeric complexes with the cyclodextrin and the enantiomers of mandelic acid derivatives. In a study utilizing ion mobility mass spectrometry, the formation of non-covalent diastereomer complexes between cyclodextrins (α, β, γ-CD), enantiomers of mandelic acid and its derivatives, and transition-metal ions (such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) was observed. nih.gov The peak-to-peak resolution for the enantiomers was found to be dependent on the type of transition metal ion and the size of the cyclodextrin. nih.gov Theoretical calculations have suggested that these metal ions contribute to the stability and conformational differences of the diastereomeric complexes, thereby improving chiral discrimination. nih.gov

| Factor | Influence on Chiral Recognition | Example |

|---|---|---|

| Cyclodextrin Type | The cavity size and modified groups on the cyclodextrin affect the stability and geometry of the inclusion complex. | Permethylated β-cyclodextrin showing good selectivity for various mandelic acid derivatives. mdpi.com |

| Guest Molecule Substituents | The position and nature of substituents on the mandelic acid ring influence the fit and interactions within the cyclodextrin cavity. | Para-substituted derivatives often exhibit different selectivity compared to ortho or meta isomers. nih.gov |

| Presence of Metal Ions | Formation of ternary complexes with enhanced stability and conformational rigidity, leading to improved chiral discrimination. | Enhanced separation of mandelic acid enantiomers with the addition of Zn²⁺ or Co²⁺ ions to a cyclodextrin system. nih.gov |

Diastereomeric Complex Interactions and Supramolecular Chirality in Crystallization

Crystallization-based methods are powerful techniques for chiral resolution. The underlying principle is the formation of diastereomers that have different physical properties, such as solubility, allowing for their separation. In the context of this compound, this can be achieved by co-crystallization with a chiral resolving agent.

The interaction between the enantiomers of 4-methylmandelic acid and a chiral resolving agent leads to the formation of diastereomeric salts or co-crystals. The crystal packing and intermolecular interactions within these diastereomeric crystals are distinct. These differences arise from the specific three-dimensional arrangement of the molecules, which dictates the hydrogen bonding networks, van der Waals forces, and π-π stacking interactions. For one diastereomer, these interactions may lead to a more stable and less soluble crystal lattice, facilitating its preferential crystallization from a solution containing a racemic mixture.

For instance, studies on analogous halogenated mandelic acids have shown that they can be resolved by enantiospecific co-crystallization with a chiral resolving agent like Levetiracetam. nih.gov The success and efficiency of such resolutions are highly dependent on the substituents on the mandelic acid ring, indicating that the 4-methyl group in this compound plays a significant role in the stereospecific interactions during co-crystal formation. nih.gov

The study of the crystal landscape of mandelic acid derivatives reveals that different enantiomeric compositions can lead to the formation of different crystal structures, including solid solutions and diastereomeric cocrystals. nih.gov The chiral recognition in these solid-state forms is a complex interplay of thermodynamic and kinetic factors that govern crystal nucleation and growth.

| Interaction Type | Role in Chiral Recognition | Significance |

|---|---|---|

| Hydrogen Bonding | Forms specific and directional interactions that differ between diastereomeric pairs, influencing crystal packing. | Crucial for the stability and insolubility difference between diastereomeric salts/co-crystals. nih.gov |

| Van der Waals Forces | Contribute to the overall lattice energy and are sensitive to the shape and steric fit of the interacting molecules. | Influence the dense packing in the crystal structure, contributing to diastereomeric discrimination. |

| π-π Stacking | Interactions between the aromatic rings of 4-methylmandelic acid and a chiral resolving agent can differ for each diastereomer. | Can significantly impact the stability and solubility of the resulting diastereomeric crystals. |

Applications of R 4 Methylmandelic Acid As a Chiral Building Block and Auxiliary

Role in Asymmetric Synthesis of Complex Chiral Molecules

As a chiral building block, (R)-4-Methylmandelic acid and its derivatives can be employed to introduce a specific stereocenter, which is then elaborated upon to construct more complex chiral molecules.

Following a comprehensive review of scientific literature, no specific examples or detailed research findings were identified regarding the application of this compound as a chiral building block or auxiliary in the asymmetric construction of cyclohexenyl nucleoside analogues.

While chiral auxiliaries are a common strategy for the stereoselective synthesis of amino acids, a thorough literature search did not yield specific studies detailing the use of this compound for the stereoselective formation of amine and amino acid derivatives.

Based on available scientific data, there are no specific documented applications of this compound in chiral induction for the synthesis of organosulfur compounds and sulfoximines.

In the synthesis of the antiviral drug Lamivudine, controlling the stereochemistry is critical, as only the (2R,5S)-isomer possesses the desired therapeutic activity with lower cytotoxicity. researchgate.net A key step in achieving this is the glycosylation reaction. To influence the stereochemical outcome of this reaction, chiral auxiliaries are introduced.

One patented process for the stereoselective synthesis of Lamivudine identifies (R)-methyl mandeloyl chloride, a derivative of (R)-mandelic acid, as a potential chiral auxiliary. researchgate.netrsc.org In this approach, a chiral auxiliary is attached to the hydroxymethyl group at the 2-position of the oxathiolane ring. rsc.org This fixes the R-configuration at this center, ensuring that the subsequent glycosylation reaction with cytosine or a protected cytosine yields only a pair of diastereomers, which are more easily separated by methods like recrystallization. researchgate.netrsc.org The use of such a chiral inducing agent is designed to enhance the stereoselectivity of the glycosylation, favoring the formation of the desired 2R,5S-intermediate. researchgate.netrsc.org

| Chiral Auxiliary Candidates for Lamivudine Synthesis | Function | Reference |

| (R)-Methyl mandeloyl chloride | Chiral inducing agent for stereoselective glycosylation | researchgate.netrsc.org |

| L-Menthol formyl chloride | Chiral inducing agent for stereoselective glycosylation | researchgate.netrsc.org |

| (S)-Naproxenoyl chloride | Chiral inducing agent for stereoselective glycosylation | researchgate.netrsc.org |

Utilization as a Chiral Resolving Agent for Racemic Mixtures

One of the most common applications of chiral acids like this compound is in the resolution of racemates. This process involves reacting the racemic mixture (e.g., of an amine or alcohol) with the pure enantiomer of the chiral acid. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.

Chiral acids, including mandelic acid and its derivatives, are frequently used for the resolution of racemic bases such as amines. The principle involves the formation of diastereomeric salts that can be separated.

A notable method involves the use of a modified resolving agent, PEGylated-(R)-mandelic acid, for the resolution of racemic amines. In this process, the PEGylated-(R)-mandelic acid is dissolved in a solvent like methanol, and the racemic amine is added. The mixture is stirred, and upon cooling, a diastereomeric salt precipitates. This precipitate is enriched in one enantiomer. The solid can then be isolated by filtration, and the resolved amine can be liberated. This method has been shown to resolve various racemic amines with good yields and optical purity. For instance, a single resolution cycle can afford amines with optical purities ranging from 72-85%, which can be improved to 87-95% with an additional cycle.

The general procedure for resolving a racemic amino alcohol, trans-2-(N-benzyl)amino-1-cyclohexanol, has been detailed using (S)-mandelic acid and subsequently (R)-mandelic acid to resolve both enantiomers from the racemate. The amino alcohol is dissolved in a solvent mixture, and a solution of (R)-mandelic acid is added. The resulting diastereomeric salt of the (1S,2S)-amino alcohol precipitates from the solution and is isolated. The pure amino alcohol enantiomer is then recovered by treating the salt with a base to neutralize the mandelic acid. This process is highly efficient, delivering the amino alcohol enantiomers with 99% enantiomeric excess (ee).

| Application | Resolving Agent | Target Racemate | Key Outcome | Reference |

| Amine Resolution | PEGylated-(R)-mandelic acid | Racemic amines (e.g., dl-phenylalanine methyl ester) | Yields of 78-90%; Optical purity of 72-85% (1st cycle), 87-95% (2nd cycle) | |

| Amino Alcohol Resolution | (R)-mandelic acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Recovers the (1S,2S)-enantiomer with 99% ee |

Separation of Other Mandelic Acid Enantiomers and Substituted Derivatives

The primary method for resolving racemic mixtures on a preparative scale is through the formation of diastereomeric salts. wikipedia.orglibretexts.org A racemic mixture consists of equal amounts of two enantiomers, which have identical physical properties, making their direct separation challenging. By reacting a racemic acid with a single enantiomer of a chiral base, or a racemic base with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. libretexts.org These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization. wikipedia.org

This compound can serve as a chiral resolving agent for racemic bases. Conversely, its principle of action is illustrative of how a chiral amine could be used to resolve a racemic mixture of a mandelic acid derivative. The process involves the reaction of the racemic mandelic acid derivative with an enantiomerically pure chiral amine. This creates two diastereomeric salts with differing solubilities.

Process of Diastereomeric Salt Resolution:

Salt Formation: A racemic mixture of a substituted mandelic acid is reacted with an enantiomerically pure chiral base in a suitable solvent.

Precipitation: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize and precipitate out of the solution.

Separation: The precipitated salt is separated from the solution by filtration.

Liberation: The pure enantiomer of the mandelic acid derivative is recovered from the diastereomeric salt by treatment with an acid, which protonates the chiral amine, breaking the ionic bond.

This technique is a cornerstone of chiral chemistry, enabling the isolation of pure enantiomers from racemic mixtures. wikipedia.org The efficiency of such a resolution is dependent on the choice of the resolving agent and the solvent system, which influences the solubility difference between the diastereomeric salts. researchgate.net While specific documented instances of this compound resolving other mandelic acids are not detailed, the principle is widely applied using various chiral acids and bases. For example, (R)-1-phenylethanamine has been successfully used to resolve racemic 4-chloromandelic acid. researchgate.net

Table 1: Examples of Mandelic Acid Derivatives Subject to Chiral Resolution This table lists various substituted mandelic acids that are often produced as racemic mixtures and require chiral resolution for applications where a single enantiomer is needed. The resolution can be achieved using a suitable chiral resolving agent.

| Compound Name | Structure | Application Area of Enantiomers |

| 2-Chloromandelic acid | C₈H₇ClO₃ | Pharmaceutical intermediates |

| 4-Chloromandelic acid | C₈H₇ClO₃ | Pharmaceutical synthesis |

| 4-Hydroxymandelic acid | C₈H₈O₄ | Precursor for pharmaceuticals |

| 4-Methoxymandelic acid | C₉H₁₀O₄ | Chiral synthons in organic chemistry |

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

This compound serves as a versatile chiral building block for the synthesis of more complex molecules used in asymmetric catalysis. In this context, a "chiral building block" is a molecule with one or more stereocenters that is incorporated into a larger molecule, transferring its chirality to the new structure. The development of chiral catalysts and ligands is crucial for asymmetric transformations, which are chemical reactions that selectively produce one enantiomer of a product over the other. unisa.itresearchgate.net

The utility of this compound in this area stems from its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—which can be chemically modified to create sophisticated chiral ligands. These ligands can then be complexed with a metal center to form a chiral catalyst. The stereochemistry of the final product in a catalyzed reaction is dictated by the chiral environment created by the ligand around the metal's active site. rsc.org

While specific ligands derived directly from this compound are specialized, the use of its parent compound, (R)-mandelic acid, as a chiral co-catalyst highlights the potential of this class of molecules. For instance, (R)-mandelic acid has been effectively used as a co-catalyst in the Michael addition of cyclohexanone (B45756) to nitroolefins, yielding products with high stereoselectivity. researchgate.netresearchgate.net In such systems, the chiral acid often acts as a proton source or engages in hydrogen bonding to help organize the transition state, leading to a stereoselective outcome. researchgate.net

The synthesis of chiral ligands often involves multiple steps where the inherent chirality of the starting material, such as this compound, is preserved and elaborated upon. The resulting ligands can be used in a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov140.122.64

Table 2: Functional Groups of this compound for Ligand Synthesis This table outlines the functional groups of this compound and their potential roles in the synthesis of chiral ligands and catalysts.

| Functional Group | Potential Modification / Role in Synthesis |

| Carboxylic Acid (-COOH) | Can be converted to amides, esters, or alcohols to create coordination sites for metal ions. |

| Hydroxyl Group (-OH) | Can be etherified or esterified to introduce other functional groups or serve as a hydrogen-bond donor in a catalyst. |

| Phenyl Ring (-C₆H₄-) | Can be functionalized further or provides steric bulk which influences the stereochemical outcome of a reaction. |

| Chiral Center (α-carbon) | Provides the fundamental chirality that is transferred to the ligand and subsequently to the catalytic process. |

The principles of asymmetric organocatalysis, where small organic molecules are used as catalysts, also offer a route where derivatives of this compound could be employed. The field continues to expand, with ongoing research into new chiral ligands and catalysts to improve the efficiency and selectivity of asymmetric synthesis. unisa.it

Chemical Transformations and Mechanistic Studies Involving R 4 Methylmandelic Acid

Synthesis and Characterization of Mandelic Acid Derivatives

The modification of the mandelic acid scaffold, including (R)-4-Methylmandelic acid, is crucial for developing new chiral building blocks, resolving agents, and active pharmaceutical ingredients. Synthetic strategies focus on altering the aromatic ring, the carboxylic acid group, or the alpha-hydroxyl group to produce a diverse range of derivatives.

O-alkylation represents another key transformation, allowing for the synthesis of α-alkoxy derivatives. A general procedure for the O-alkylation of a protected N-acetylneuraminic acid derivative, which shares functional group similarities, involves using an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). diva-portal.orgnih.gov Activated alkyl halides, such as benzyl (B1604629) bromide and allyl bromide, have been shown to be effective in these types of reactions. nih.gov These methods provide a pathway to α-alkoxy esters of mandelic acid, which are valuable in organic synthesis. unisa.it

Table 1: Synthesis of (R)-Mandelic Acid Esters from Various Aldehydes A summary of a one-pot synthesis method involving Knoevenagel condensation, asymmetric epoxidation, and subsequent esterification.

| Entry | Starting Aldehyde | Product | Overall Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | (R)-Methyl mandelate (B1228975) | 74 | 88 |

| 2 | 4-Fluorobenzaldehyde | (R)-4-Fluoromandelic acid | 45 | 87 |

Data sourced from Battaglia, V., et al. (2024). researchgate.net

Ester and amide derivatives of this compound are frequently synthesized for various applications, including their use as chiral intermediates and for analytical purposes such as chromatographic resolution. Esterification is commonly achieved by reacting the mandelic acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. unisa.it Amide synthesis can be accomplished through several methods, including the reaction of the carboxylic acid with an amine using a coupling agent or by converting the acid to a more reactive species like an acyl chloride first.

An efficient biocatalytic process for synthesizing (R)-(-)-mandelic acid methyl ester utilizes the asymmetric reduction of methyl benzoylformate with yeast cells, specifically Saccharomyces cerevisiae. researchgate.net This biotransformation can achieve a conversion of 99.4% and an enantiomeric excess of 99.9% under optimized conditions. researchgate.net Lipase-catalyzed hydrolysis of racemic methyl mandelate has also been studied for the resolution of (R)-(-)-mandelic acid. researchgate.net Furthermore, palladium-catalyzed reactions have been developed for the conversion of benzylic halides to methyl esters and for transforming nitriles into primary amides, representing alternative routes to these derivatives. organic-chemistry.org

Table 2: Biotransformation for the Synthesis of (R)-(-)-Mandelic Acid Methyl Ester

| Parameter | Optimized Condition |

| Biocatalyst | Saccharomyces cerevisiae 21 |

| Substrate | Methyl benzoylformate |

| Substrate Concentration | 22 g/L |

| Cell Concentration | 150 g/L |

| Temperature | 30°C |

| pH | 5.0 |

| Reaction Time | 36 h |

| Result | |

| Conversion | 99.4% |

| Enantiomeric Excess (ee) | 99.9% |

Data sourced from a study on asymmetric synthesis using yeast cells. researchgate.net

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes, optimizing conditions, and designing new catalytic systems.

The oxidation of mandelic acid and its derivatives has been extensively studied using various oxidants. The reaction products are typically the corresponding α-keto acids, aldehydes, or carboxylic acids, depending on the oxidant and reaction conditions. researchgate.net

When oxidized by acid permanganate (B83412) in the presence of fluoride (B91410) ions, the reaction is first order with respect to the oxidant, the mandelic acid substrate, and hydrogen ions. researchgate.net The mechanism proposed for this reaction involves the transfer of a hydride ion from the substrate to the oxidant. researchgate.net In another study, the oxidation of DL-Mandelic acid by potassium permanganate in an acidic medium was found to be first order in the oxidant and zero order in the substrate, suggesting a mechanism that involves the formation of an ester intermediate with Mn(VII). orientjchem.org

The oxidation of 4-methoxymandelic acid (a close analog of 4-methylmandelic acid) with hydrogen peroxide, catalyzed by metal complexes, shows high selectivity (>96%) towards the corresponding aldehyde (anisaldehyde). researchgate.net The kinetics of this reaction were found to follow an apparent first-order rate constant, with the reaction rate being significantly influenced by pH. researchgate.net Studies using hydrous manganese oxide (HMO) as an oxidant at pH 4.0 show that mandelic acid undergoes a two-electron oxidation to yield phenylglyoxylic acid and benzaldehyde, which are then further oxidized to benzoic acid. rsc.org

Table 3: Kinetic Parameters for Oxidation of Mandelic Acid Derivatives

| Oxidant System | Substrate | Kinetic Order (Substrate) | Kinetic Order (Oxidant) | Proposed Mechanistic Step |

| Acid Permanganate / F⁻ | Mandelic Acids | First | First | Hydride ion transfer |

| Potassium Permanganate / H⁺ | DL-Mandelic Acid | Zero | First | Intermediate ester formation |

| H₂O₂ / Metal Complexes | 4-Methoxymandelic Acid | - | Apparent First-Order | - |

| N-bromoanisamide / H⁺ | Mandelic Acid | Fractional | First | Complex formation and decomposition |

Data compiled from various kinetic studies. researchgate.netorientjchem.orgresearchgate.netijsrp.org

While direct studies on acyl transfer reactions involving this compound are not extensively documented, the structurally similar (R)-Mandelic acid has been successfully employed as a chiral co-catalyst. In the Michael addition reaction between cyclohexanone (B45756) and β-nitrostyrene, organocatalyzed by a bicyclic secondary amine, the addition of (R)-mandelic acid as a co-catalyst afforded excellent results in terms of both chemical yield and stereoselectivity. researchgate.net A plausible mechanism suggests that the mandelic acid protonates the secondary amine catalyst, which then activates the ketone to form an enamine intermediate, while also interacting with the nitro group of the Michael acceptor. researchgate.net

Acyl transfer is a fundamental reaction in organic chemistry, and various catalysts have been developed to facilitate this process. organic-chemistry.org For example, deprotonated 1,2,4-triazole (B32235) has been shown to be an active catalyst for the aminolysis and transesterification of esters. organic-chemistry.org Bifunctional organic cages have also been designed to mimic enzyme active sites, promoting acyl transfer from an acyl anhydride (B1165640) to an alcohol. nih.gov These studies highlight the principles of catalysis that could be applied to systems involving derivatives of this compound, where the hydroxyl or carboxyl group could participate in catalytic cycles.

Future Perspectives in R 4 Methylmandelic Acid Research

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of (R)-4-Methylmandelic acid and its analogs is increasingly focused on green and sustainable methods, moving away from traditional chemical routes that often involve hazardous reagents and generate significant waste. mdpi.comnih.gov Biotechnological and biocatalytic strategies are at the forefront of this evolution, offering high selectivity and environmentally benign reaction conditions. nih.gov

Key advancements in this area include:

Enzymatic Cascade Reactions: A significant leap forward involves the development of multi-enzyme artificial cascades. nih.gov Researchers have successfully engineered pathways to produce (R)-mandelic acid from renewable feedstocks such as styrene, L-phenylalanine, glycerol, and glucose. nih.gov These one-pot biotransformations can combine several reaction steps, such as epoxidation, hydrolysis, and oxidation, within a single engineered microorganism, thereby maximizing efficiency and reducing downstream processing. nih.gov For instance, a three-enzyme cascade has been developed to convert styrene into (R)-mandelic acid with over 99% enantiomeric excess (ee). nih.gov

Engineered Biocatalysts: The use of specific enzymes like nitrilases, lipases, esterases, and dehydrogenases is central to the green synthesis of chiral mandelic acids. nih.gov Future work will likely focus on protein engineering to enhance the activity, stability, and substrate scope of these biocatalysts. For example, nitrilases are particularly effective for the dynamic kinetic resolution of mandelonitrile and its derivatives, yielding high concentrations of (R)-mandelic acids with excellent enantioselectivity. nih.gov Newly discovered enzymes, such as oxalyl-CoA decarboxylase, which can form a new carbon-carbon bond, are being explored to create novel enzymatic cascades for producing mandelic acid from inexpensive starting materials like oxalic acid and benzaldehyde. mpg.de

Microbial Cell Factories: The integration of enzymatic pathways into robust microbial hosts like E. coli creates efficient "cell factories" for production. nih.gov By combining biosynthetic pathways for precursors (like L-phenylalanine) with the catalytic cascade for (R)-mandelic acid synthesis, researchers can achieve direct fermentation of simple sugars into the final chiral product. nih.govresearchgate.net This approach represents a cornerstone of sustainable manufacturing, directly converting renewable biomass into high-value chemicals. nih.gov

These biocatalytic methods not only offer superior stereoselectivity but also align with the principles of green chemistry by minimizing waste, avoiding toxic chemicals, and utilizing renewable resources. mdpi.comnih.gov

Table 1: Comparison of Synthesis Methods for (R)-Mandelic Acid Analogs

| Method/Mechanism | Key Process | Advantages | Limitations |

|---|---|---|---|

| Nitrilase Catalysis | Dynamic kinetic resolution of mandelonitrile | High enantioselectivity (>98% ee), improved catalytic efficiency | Potential for product racemization, low productivity |

| Lipase-mediated Resolution | Dynamic kinetic resolution with immobilized lipases | Reusable enzymes, high enantioselectivity (>98% ee) | Trade-off between substrate conversion and optical purity |

| Microbial Cell Factories | One-pot biosynthesis using engineered metabolic pathways | High titer and optical purity, utilization of renewable feedstocks | Requires advanced genetic and metabolic engineering |

| Asymmetric Organocatalysis | One-pot condensation/epoxidation/hydrolysis sequence | Non-enzymatic, high enantioselectivity | May require expensive catalysts and organic solvents |

This table is based on data presented for mandelic acid biosynthesis in general. nih.govunisa.it

Exploration of Novel Applications in Stereoselective Transformations

Beyond its established role as a chiral building block, future research will explore the novel applications of this compound in promoting stereoselectivity in other chemical reactions. Its inherent chirality can be leveraged to influence the stereochemical outcome of transformations, opening new avenues in asymmetric synthesis.

A promising area of exploration is its use as a chiral co-catalyst in organocatalysis. A recent study demonstrated that (R)-mandelic acid, in its unsubstituted form, serves as an excellent co-catalyst in the Michael addition of cyclohexanone (B45756) to nitroolefins. researchgate.net This reaction, catalyzed by a primary chiral amine, showed significantly improved yield and stereoselectivity when (R)-mandelic acid was used as an additive. researchgate.net This suggests that this compound could similarly act as a chiral Brønsted acid, participating in the catalytic cycle to control the stereochemistry of the product. Monitoring of such reactions has allowed for the detection of key intermediates and the proposal of reaction mechanisms where both the primary catalyst and the mandelic acid co-catalyst are involved. researchgate.net

Further research could expand this concept to a wider range of asymmetric transformations, including:

Mannich reactions mdpi.com

Friedel-Crafts alkylations mdpi.com

Aldol reactions

The application of this compound as a chiral auxiliary is another area ripe for investigation. By temporarily attaching it to a prochiral substrate, it could direct the stereoselective attack of a reagent, after which the auxiliary can be cleaved to yield an enantiomerically enriched product. The structural features of this compound—a carboxylic acid for attachment, a hydroxyl group for potential secondary interactions, and a rigid aromatic ring—make it a suitable candidate for this purpose.

Computational and Theoretical Studies on Chiral Interactions and Reaction Pathways

Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of chiral molecules. Future studies on this compound will increasingly rely on these methods to elucidate the fundamental principles governing its chiral recognition and reactivity.

Density Functional Theory (DFT) studies can provide deep insights into the molecular structure and electronic properties of this compound and its derivatives. nih.gov Such calculations can be used to:

Optimize molecular geometries and predict spectroscopic signatures (IR, Raman, NMR). researcher.life

Determine thermodynamic parameters and calculate bond dissociation energies (BDE) to understand reaction mechanisms, such as those involving free radicals. nih.gov

Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity and explore potential reaction pathways. nih.govpreprints.org

Molecular modeling and dynamics simulations are particularly powerful for studying non-covalent chiral interactions, which are crucial for its role as a resolving agent and in potential catalytic applications. mdpi.comresearchgate.net These studies can:

Simulate the interactions between (R)- and (S)-mandelic acid enantiomers and chiral solvents or selectors, helping to explain the thermodynamics and kinetics of crystallization-based resolutions. researchgate.net

Uncover the stability differences in enzyme-substrate complexes, providing a structural basis for the rational design of more efficient biocatalysts for its synthesis. mdpi.com

Model the transition states of reactions where this compound acts as a catalyst or auxiliary, helping to rationalize the observed stereoselectivity and guide the design of new stereoselective transformations. nih.gov

By combining experimental work with these powerful computational tools, researchers can accelerate the discovery of new applications and the development of more efficient and sustainable processes involving this compound.

Q & A

Q. How can researchers optimize the synthesis of (R)-4-Methylmandelic acid to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For stereoselective synthesis, chiral catalysts or enzymatic methods (e.g., lipase-mediated resolutions) are critical. Analytical techniques such as chiral HPLC or polarimetry should validate enantiomeric excess (ee). Reference databases like SciFinder or Reaxys can identify existing protocols for related mandelic acid derivatives . For novel routes, report reaction yields, ee values, and comparative data against known methods.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Core techniques include / NMR (to confirm substituent positions and stereochemistry), IR spectroscopy (for functional groups like -COOH and -OH), and mass spectrometry (molecular ion validation). Discrepancies in NMR signals may arise from solvent effects or impurities; replicate experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments) are advised. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer : Use buffer solutions (pH 1–12) to simulate physiological and storage conditions. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 220–280 nm) or HPLC retention time changes. Include control samples (e.g., racemic mixtures) and triplicate runs to ensure reproducibility. Statistical tools like ANOVA can identify significant deviations in degradation rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may stem from differences in cell lines, assay protocols, or enantiomer purity. Conduct a systematic review to identify confounding variables (e.g., endotoxin levels in cell cultures, solvent biocompatibility). Reproduce key studies using standardized materials (e.g., ATCC-validated cell lines) and report detailed metadata (e.g., incubation times, passage numbers). Meta-analyses comparing effect sizes across studies are recommended .

Q. How can researchers integrate computational modeling with experimental data to predict the chiral recognition mechanisms of this compound in enzyme-binding studies?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding affinities and conformational changes. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure thermodynamic parameters. Discrepancies between computational and experimental values may indicate oversimplified force fields or solvent effects .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships of this compound in pharmacological assays?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use bootstrapping or Bayesian inference to quantify uncertainty in EC values. For heteroscedastic data, apply weighted least squares regression. Open-source tools like R (drc package) or Python (SciPy) facilitate robust analysis .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

- Methodological Answer : Include raw data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats (CSV, JCAMP-DX). For synthetic procedures, provide step-by-step videos or annotated reaction schematics. Use platforms like Zenodo or Figshare for persistent data archiving. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.